4-aminobut-2-ynyl acetate
CAS No.:
Cat. No.: VC14055001
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 4-aminobut-2-ynyl acetate |
| Standard InChI | InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3 |
| Standard InChI Key | ABALYCHEJYLXAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC#CCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a but-2-ynyl backbone with an amine group (-NH₂) at the fourth carbon and an acetate ester (-OAc) at the first carbon. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol. The triple bond between carbons 2 and 3 introduces significant electronic strain, influencing its reactivity in cycloaddition and nucleophilic substitution reactions.
Key Structural Features:
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Terminal alkyne: Enables participation in click chemistry (e.g., Huisgen cycloaddition).
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Primary amine: Provides a site for Schiff base formation or peptide coupling.
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Acetate ester: Enhances solubility in polar solvents and modulates hydrolysis kinetics.
Spectroscopic Characteristics
Theoretical predictions based on density functional theory (DFT) suggest distinct spectral signatures:
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IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), ~2100 cm⁻¹ (C≡C), and ~1740 cm⁻¹ (C=O).
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NMR:
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¹H NMR: δ 1.8–2.1 ppm (acetyl methyl), δ 2.5–3.0 ppm (protons adjacent to triple bond), δ 4.1–4.3 ppm (methylene near ester).
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¹³C NMR: δ 70–80 ppm (sp-hybridized carbons), δ 170–175 ppm (carbonyl carbon).
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Synthesis and Manufacturing
Laboratory-Scale Preparation
A plausible synthetic route involves three stages:
Step 1: Synthesis of 4-Aminobut-2-yn-1-ol
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Alkyne formation: Propargyl bromide undergoes nucleophilic substitution with ammonia under high pressure to yield 4-aminobut-2-yn-1-ol .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Step 2: Acetylation Reaction
The alcohol group is acetylated using acetic anhydride in the presence of pyridine:
Yield: ~65–75% under anhydrous conditions.
Industrial Scalability Challenges
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Triple bond instability: High temperatures during batch processing may promote polymerization.
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Amine protection: Requires temporary protection (e.g., Boc groups) to prevent side reactions during acetylation.
Reactivity and Functionalization
Nucleophilic Substitution
The terminal alkyne acts as a strong nucleophile. Example reactions:
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Cu-catalyzed azide-alkyne cycloaddition (CuAAC): Forms triazole derivatives for drug discovery .
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Sonogashira coupling: Cross-couples with aryl halides to generate conjugated enynes.
Hydrolysis Kinetics
The acetate ester undergoes pH-dependent hydrolysis:
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Acidic conditions: Slow cleavage (half-life >24 hrs at pH 3).
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Basic conditions: Rapid deacetylation (half-life <1 hr at pH 10).
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